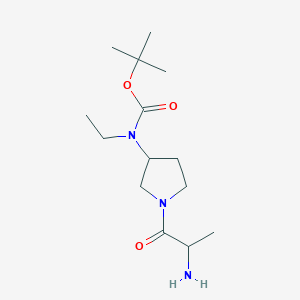
24xi-Ethylcholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24xi-Ethylcholesterol is a sterol compound structurally similar to cholesterol. It is characterized by the presence of an ethyl group at the 24th carbon position. This modification imparts unique properties to the molecule, distinguishing it from other sterols. Sterols, including this compound, play crucial roles in cellular processes, including membrane structure and function, signaling pathways, and cholesterol homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 24xi-Ethylcholesterol typically involves the modification of cholesterol or other sterol precursors. One common method is the alkylation of cholesterol at the 24th carbon position using ethylating agents under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of the ethyl group.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to produce the desired sterol through fermentation processes. The production process involves optimizing growth conditions, nutrient supply, and extraction methods to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 24xi-Ethylcholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxysterols, which are important in regulating cholesterol metabolism.
Reduction: Reduction reactions can modify the sterol ring structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxysterols such as 24xi-hydroxyethylcholesterol.
Reduction: Reduced sterols with modified ring structures.
Substitution: Sterol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
24xi-Ethylcholesterol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sterol derivatives and as a model compound in studying sterol chemistry.
Biology: The compound is studied for its role in cellular processes, including membrane dynamics and signaling pathways.
Medicine: Research explores its potential in treating cholesterol-related disorders and its effects on cholesterol metabolism.
Industry: It is used in the production of sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Wirkmechanismus
24xi-Ethylcholesterol exerts its effects through several mechanisms:
Cholesterol Homeostasis: It regulates cholesterol levels by modulating the activity of enzymes involved in cholesterol synthesis and degradation.
Membrane Structure: The compound integrates into cell membranes, affecting their fluidity and function.
Signaling Pathways: It interacts with receptors and signaling molecules, influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes like HMG-CoA reductase and cholesterol oxidase.
Receptors: Binds to receptors such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs).
Pathways: Modulates pathways involved in lipid metabolism and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Cholesterol: The primary sterol in animal cells, essential for membrane structure and precursor for steroid hormones.
24xi-Methylcholesterol: Similar to 24xi-Ethylcholesterol but with a methyl group at the 24th position.
24xi-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism and signaling.
Uniqueness: this compound is unique due to its ethyl group at the 24th position, which imparts distinct biological activities and chemical properties. This modification affects its interaction with enzymes, receptors, and cellular membranes, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H50O |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI-Schlüssel |
KZJWDPNRJALLNS-LJUWLKIGSA-N |
Isomerische SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



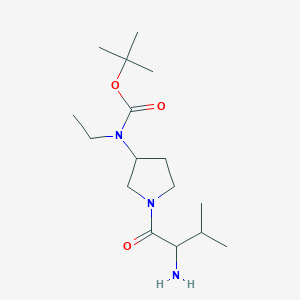
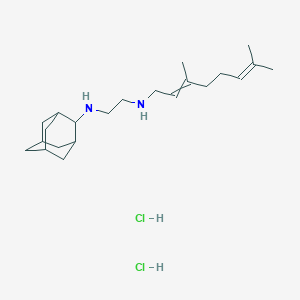
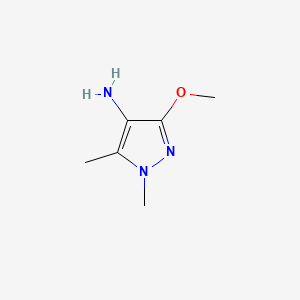
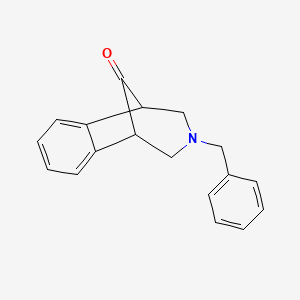
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
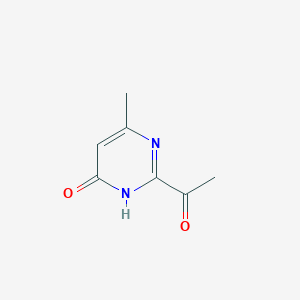

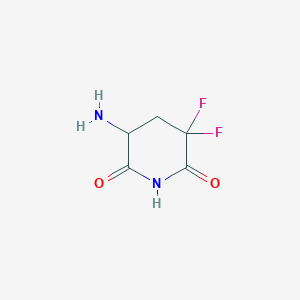
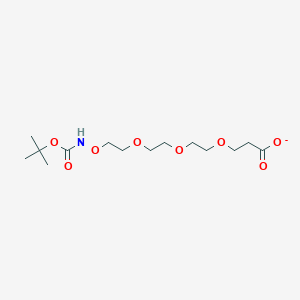
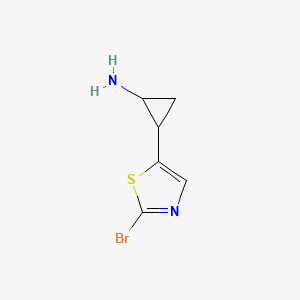
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

